3-Chloro-4,6-dimethylbenzo[d]isoxazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-Chloro-4,6-dimethylbenzo[d]isoxazole, often involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,6-dimethylbenzo[d]isoxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution . The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield a drug-like compound containing an amide group .
Scientific Research Applications
3-Chloro-4,6-dimethylbenzo[d]isoxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4,6-dimethylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, including enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-4,6-dimethylbenzo[d]isoxazole include other isoxazole derivatives, such as:
- 3,5-Dimethylisoxazole
- 4-Chloro-3-methylisoxazole
- 5-Chloro-3-methylisoxazole
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-chloro-4,6-dimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-5-3-6(2)8-7(4-5)12-11-9(8)10/h3-4H,1-2H3 |
InChI Key |
GWMXOCHYTAPMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)ON=C2Cl)C |
Origin of Product |
United States |
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